molecular formula C10H11ClO B3145814 3-(4-Methylphenyl)propanoyl chloride CAS No. 58183-40-7

3-(4-Methylphenyl)propanoyl chloride

Cat. No. B3145814
CAS RN: 58183-40-7
M. Wt: 182.64 g/mol
InChI Key: QXOVXYKNXDTLTR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)propanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used in various chemical reactions due to its reactivity .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)propanoyl chloride consists of a benzene ring (phenyl group) with a methyl group attached at the 4th position. This is connected to a propanoyl group which has a chloride attached .


Chemical Reactions Analysis

As an acyl chloride, 3-(4-Methylphenyl)propanoyl chloride is highly reactive. It can undergo nucleophilic addition-elimination reactions with various nucleophiles. For example, it can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Scientific Research Applications

Enantioselective Synthesis

3-(4-Methylphenyl)propanoyl chloride serves as a key intermediate in the enantioselective synthesis of various organic compounds. For instance, Chavda et al. (2006) reported the formation of a compound from enantiomerically pure 4-methyl-5-phenyl-2-oxazolidinone and racemic 2-(4-methylphenyl)propanoyl chloride, where the orientation of carbonyl groups is notably anti to each other (Chavda et al., 2006). This indicates its utility in the preparation of compounds with specific stereochemical configurations.

Catalysis and Reaction Mechanisms

Research on the catalytic properties and reaction mechanisms involving 3-(4-Methylphenyl)propanoyl chloride has led to insights into more efficient synthesis processes. He Chong-heng (2010) investigated the rearrangement of 2-(4-methylphenyl)propanoic acid using zinc acetate and cuprous chloride, highlighting the impact of catalysts on the yield of reactions involving related compounds (He Chong-heng, 2010).

Material Science and Polymer Chemistry

In the field of material science, the compound's derivatives have been utilized for the development of novel materials with specific properties. For example, Mikroyannidis et al. (2011) demonstrated the modification of PCBM (phenyl-C61-butyric acid methyl ester), a fullerene derivative, to improve its absorption and electronic energy levels, thus enhancing the efficiency of bulk heterojunction solar cells. This modification process involved the conversion of PCBM to its carboxylic acid form and subsequent reaction with carbonyl chloride (Mikroyannidis et al., 2011).

Safety and Hazards

While specific safety and hazard information for 3-(4-Methylphenyl)propanoyl chloride is not available, acyl chlorides in general are known to be highly reactive and corrosive. They can cause burns and severe eye damage .

properties

IUPAC Name

3-(4-methylphenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVXYKNXDTLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)propanoyl chloride

Synthesis routes and methods I

Procedure details

A solution of oxalyl chloride (5 ml) in dichloromethane (5 ml) was added dropwise to a solution of 3-(4-methylphenyl)propionic acid (1.5 g) in dichloromethane (20 ml). The mixture was stirred at 20° C. for 16 hours and then evaporated to give 3-(4-methylphenyl)propionyl chloride as an oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Methylphenyl)propanoic acid (0.055 moles, 9 g) is dissolved in thionyl chloride (1.008 moles, 120 g). The mixture is stirred for 30' at r.t., then refluxed for 1 h 30', evaporated under vacuum to an oil and taken up with toluene and hexane, each time evaporating to dryness. Yield: 12.4 g
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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